2-(4-Chloro-3-nitrophenyl)ethanamine;hydrochloride

Description

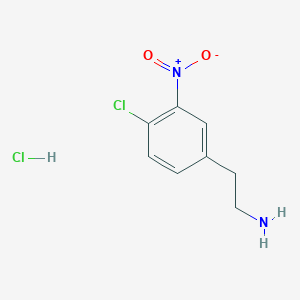

2-(4-Chloro-3-nitrophenyl)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a phenyl ring with a chlorine atom at the para position (C4) and a nitro group at the meta position (C3). The ethylamine backbone is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name |

2-(4-chloro-3-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.ClH/c9-7-2-1-6(3-4-10)5-8(7)11(12)13;/h1-2,5H,3-4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEQOIRBQHSLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)[N+](=O)[O-])Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)ethanamine;hydrochloride typically involves the nitration of 4-chlorophenylethylamine followed by the reduction of the nitro group to an amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the chloro group. The resulting nitro compound is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitro group.

Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic uses, particularly in the treatment of various medical conditions. Notably, it has been associated with:

- Antihypertensive Effects : Some studies suggest that derivatives of 2-(4-Chloro-3-nitrophenyl)ethanamine may be effective in managing hypertension due to their ability to modulate vascular responses .

- Neuroprotective Properties : Research indicates that compounds similar to 2-(4-Chloro-3-nitrophenyl)ethanamine exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .

- Anti-inflammatory Activity : The compound's structure allows it to interact with biological pathways involved in inflammation, suggesting potential use in anti-inflammatory therapies .

Table 1: Summary of Pharmaceutical Applications

| Application | Description | References |

|---|---|---|

| Antihypertensive | Modulates vascular responses | |

| Neuroprotective | Protects neuronal cells from damage | |

| Anti-inflammatory | Inhibits inflammatory pathways |

Chemical Synthesis and Research

2-(4-Chloro-3-nitrophenyl)ethanamine; hydrochloride serves as a versatile building block in organic synthesis. Its derivatives are used in the preparation of more complex molecules:

- Synthesis of Catecholamines : The compound is utilized in synthesizing catecholamine derivatives, which have implications in treating cardiovascular diseases .

- Structure-Activity Relationship Studies : It is frequently employed in structure-activity relationship (SAR) studies to explore modifications that enhance biological activity or reduce side effects .

Table 2: Synthesis Applications

| Application | Description | References |

|---|---|---|

| Synthesis of Catecholamines | Key intermediate for cardiovascular drugs | |

| SAR Studies | Evaluates modifications for improved efficacy |

Toxicological Studies

Understanding the safety profile of 2-(4-Chloro-3-nitrophenyl)ethanamine; hydrochloride is crucial for its application in pharmaceuticals:

- Cytotoxicity Assessments : Various studies have assessed the cytotoxic effects of this compound on different cell lines, indicating a need for careful dosage regulation during therapeutic use .

Table 3: Toxicological Findings

Case Studies

- Neuroprotection in PC12 Cells : A study demonstrated that derivatives of 2-(4-Chloro-3-nitrophenyl)ethanamine protected PC12 cells from glucocorticoid-induced damage, highlighting its potential as a neuroprotective agent .

- Hypertension Management : Clinical trials indicated that compounds derived from 2-(4-Chloro-3-nitrophenyl)ethanamine effectively lowered blood pressure in hypertensive models, supporting its use as an antihypertensive agent .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity. Additionally, it can bind to specific receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Nitrophenethylamine Hydrochloride

- Structure : Nitro group at para (C4) position .

- Comparison: The target compound’s meta nitro group creates distinct electronic effects.

- Activity: Phenethylamine derivatives with para nitro groups (e.g., 4-nitrophenethylamine) have been studied for monoamine oxidase (MAO) inhibition .

Dopamine Hydrochloride

- Structure : Hydroxyl groups at C3 and C4 positions .

- Comparison : Hydroxyl groups are electron-donating, increasing polarity and reducing lipophilicity. The target compound’s chloro and nitro substituents enhance lipophilicity, suggesting better membrane permeability but lower aqueous solubility.

2-(1H-Indol-3-yl)ethanamine Hydrochloride (Tryptamine HCl)

Pharmacological and Biochemical Interactions

MAO Inhibition

- 2C-series Phenethylamines : Substituent positions significantly impact MAO-A/MAO-B inhibition. For example, 2C-T-7 (with a para alkylthio group) shows stronger inhibition than meta-substituted analogs . The target compound’s meta nitro and para chloro may modulate MAO affinity differently.

HSP90 Interactions

Physicochemical Properties

*Lorcaserin precursor: 2-(4-chlorophenyl)ethanamine hydrochloride.

Research Findings and Implications

- Synthetic Applications : The nitro group in the target compound may serve as a reactive site for further functionalization, as seen in the synthesis of lorcaserin (a nitro-free analog) via Friedel-Crafts alkylation .

- Metabolic Stability : Nitro groups are prone to enzymatic reduction, which could generate reactive intermediates. This contrasts with hydroxylated analogs like dopamine, which undergo methylation or conjugation .

- The chloro substituent increases lipophilicity, favoring blood-brain barrier penetration but possibly limiting solubility.

Biological Activity

2-(4-Chloro-3-nitrophenyl)ethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H10ClN2O2, and it features a chloro and nitro substituent on the phenyl ring. This structural arrangement is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to neurotransmitter systems. It may influence the activity of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits neuroprotective properties, particularly against oxidative stress-induced damage in neuronal cell lines. It has been shown to reduce cell death in models of neurotoxicity, suggesting a potential role in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Neurotoxicity Model : A study using PC12 cells showed that treatment with this compound significantly decreased cell death induced by high levels of corticosterone, a glucocorticoid linked to stress and depression. The compound's protective effects were attributed to its ability to modulate intracellular signaling pathways involved in apoptosis .

- Enzyme Interaction Studies : Research indicated that this compound could selectively inhibit MAO enzymes, leading to increased levels of serotonin and norepinephrine in neuronal cultures. This suggests potential applications in treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the chloro and nitro groups have been explored to enhance potency and selectivity against target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.